N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. This compound integrates a 3,4-dimethoxyphenyl substituent and a biphenyl sulfonamide moiety, which are critical for its physicochemical and biological properties. The synthesis of such derivatives typically involves multi-step reactions, including S-alkylation of triazole-thiones with α-halogenated ketones in basic media, as reported in analogous pathways . Structural confirmation relies on advanced spectroscopic techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and IR spectroscopy, with key spectral markers including νC=S (1247–1255 cm<sup>−1</sup>) and the absence of νC=O bands in tautomeric forms .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S2/c1-33-23-13-10-20(16-24(23)34-2)25-28-26-30(29-25)21(17-35-26)14-15-27-36(31,32)22-11-8-19(9-12-22)18-6-4-3-5-7-18/h3-13,16-17,27H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDCGRSSXNUZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Construction of the triazole ring: This is often done via the Huisgen cycloaddition reaction, where azides react with alkynes to form 1,2,3-triazoles.
Coupling reactions: The final steps involve coupling the thiazole-triazole intermediate with the biphenyl sulfonamide moiety using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising applications for this compound:
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The presence of the thiazole and triazole moieties enhances interactions with biological targets involved in cancer progression.
- Mechanism : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Properties
Compounds containing thiazole and triazole structures are known for their antimicrobial activities against various pathogens.
- Applications : Potential use as antibacterial and antifungal agents in clinical settings.
Enzyme Inhibition
The compound has been shown to act as an inhibitor for several important enzymes:
- Carbonic Anhydrase Inhibitors : Useful in treating conditions like glaucoma and edema.
- Cholinesterase Inhibitors : Potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Gotsulya et al. (2020) | Identified significant inhibitory activity against multiple enzymes including aromatase and lipoxygenase. |
| PMC7807778 (2020) | Demonstrated anticancer effects through molecular docking studies showing strong binding affinities to target proteins involved in cancer metabolism. |
| PMC8816708 (2022) | Reviewed synthetic approaches and highlighted diverse pharmacological activities including anti-inflammatory effects. |
Mechanism of Action
The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound’s thiazole and triazole rings can bind to active sites of enzymes or receptors, modulating their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Spectral Comparison
Table 2. Molecular Properties
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis shares methodologies with (S-alkylation of triazole-thiones) but requires precise control to avoid N-alkylation byproducts .
- Crystallographic Insights : While provides crystal data for a dihydrate salt, the target compound’s solid-state structure remains uncharacterized, highlighting a research gap .
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Structural Overview
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to a biphenyl sulfonamide group. Its molecular formula is with a molecular weight of 438.5 g/mol. The structure is characterized by the following features:
- Thiazolo[3,2-b][1,2,4]triazole ring : Known for its diverse biological activities.
- Biphenyl sulfonamide : Contributes to the compound's pharmacological properties.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance:
- Cell Line Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cell lines. One study reported that triazole derivatives inhibited cell growth in human colon cancer (HCT116) with IC50 values ranging from 4.36 μM to 18.76 μM compared to doxorubicin .
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have also demonstrated antimicrobial properties:
- In Vitro Studies : Compounds within this class were screened against Mycobacterium tuberculosis and showed varying levels of activity compared to standard drugs such as rifampicin. Some derivatives exhibited up to 87% inhibition .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties:
- Mechanistic Insights : Studies on related compounds have indicated their ability to inhibit cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are critical in inflammatory pathways .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide?
- Methodological Answer : The synthesis typically involves three key steps:
- Thiazole ring formation : Reacting 3,4-dimethoxyphenyl precursors with thiourea derivatives under reflux conditions in ethanol or DMF.
- Triazole cyclization : Using oxidizing agents (e.g., H₂O₂) or thermal conditions to form the fused thiazolo-triazole core .
- Sulfonamide coupling : Introducing the biphenyl sulfonamide group via nucleophilic substitution with [1,1'-biphenyl]-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 550.12 [M+H]⁺).
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. How do environmental factors like pH influence the compound’s stability and bioavailability?
- Methodological Answer :
- Solubility : The compound’s sulfonamide group exhibits pH-dependent ionization. At physiological pH (7.4), partial deprotonation enhances aqueous solubility, while acidic environments (e.g., gastric pH) reduce solubility, impacting oral bioavailability .
- Stability : Hydrolysis of the thiazole ring occurs in strongly acidic/basic conditions. Stability studies (e.g., 24-hour incubation in PBS at 37°C) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction path searching : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for triazole cyclization .
- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yields (e.g., DMF vs. ethanol) .
- Machine learning : Training models on existing reaction data (e.g., temperature, catalyst loading) to predict optimal conditions for sulfonamide coupling .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Control variables such as cell line selection (e.g., HeLa vs. HEK293), incubation time (24–72 hours), and compound purity .
- Metabolic stability testing : Use liver microsomes to assess interspecies differences in CYP450-mediated degradation .
- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .
Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified targets like carbonic anhydrase IX .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme binding .
Q. How can researchers design derivatives with improved pharmacokinetics while maintaining target activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability without compromising target binding .
- Prodrug strategies : Mask the sulfonamide as an ester to improve intestinal absorption, with in vivo enzymatic cleavage restoring activity .
- LogP optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 4.2 to <3.5, enhancing aqueous solubility .
Q. What experimental designs address low yields in sulfonamide coupling steps?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings, monitoring yields via LC-MS .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving efficiency .
- Protecting group strategies : Temporarily protect the triazole NH with Boc groups to prevent side reactions during sulfonamide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
